molecular formula C18H24N4O4S B11262175 ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate

ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate

Cat. No.: B11262175
M. Wt: 392.5 g/mol
InChI Key: HNCAVGOTFHWPBT-UHFFFAOYSA-N
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Description

Ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of a pyrazole ring, a piperazine moiety, and a sulfonyl group suggests that it may exhibit diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyrazole intermediate.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The pyrazole ring and piperazine moiety can participate in various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated reagents and bases like sodium hydride or potassium carbonate are often employed.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Sulfides from the reduction of the sulfonyl group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. For example, it could inhibit an enzyme by occupying its active site or modulate a receptor by binding to its ligand-binding domain. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate: Similar structure but with a different position of the carboxylate group.

    Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the ethyl ester group, in particular, may influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H24N4O4S

Molecular Weight

392.5 g/mol

IUPAC Name

ethyl 5-[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C18H24N4O4S/c1-4-26-18(23)15-12-17(20-19-15)27(24,25)22-9-7-21(8-10-22)16-6-5-13(2)11-14(16)3/h5-6,11-12H,4,7-10H2,1-3H3,(H,19,20)

InChI Key

HNCAVGOTFHWPBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)C)C

Origin of Product

United States

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